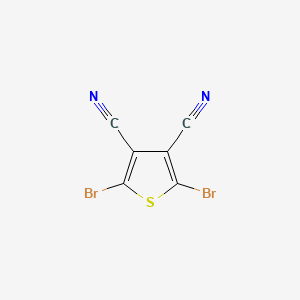

2,5-Dibromothiophene-3,4-dicarbonitrile

Description

Properties

IUPAC Name |

2,5-dibromothiophene-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSNKPAYLNZNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=C1C#N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Dibromothiophene Precursor

The foundational step involves preparing 2,5-dibromothiophene, a key intermediate. Industrial-scale production, as demonstrated by Ningbo Inno Pharmchem Co., Ltd., employs direct bromination of thiophene using liquid bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C. This method yields 2,5-dibromothiophene with >90% purity, leveraging thiophene’s inherent reactivity at α-positions (2 and 5).

Reaction Conditions:

Cyanation at β-Positions (3 and 4)

Introducing cyano groups at the β-positions (3 and 4) of 2,5-dibromothiophene presents challenges due to the electron-withdrawing effects of bromine. A two-step metallation-cyanation strategy has been proposed:

-

Directed Ortho-Metallation (DoM):

Treating 2,5-dibromothiophene with a strong base (e.g., LDA or nBuLi) at −78°C in THF generates a dianionic species at positions 3 and 4. Quenching with a cyanating agent (e.g., ClCN or Tosyl Cyanide) installs the nitrile groups.Key Parameters:

-

Optimization Challenges:

Tetrabromothiophene Derivatization

Preparation of 2,3,4,5-Tetrabromothiophene

Exhaustive bromination of thiophene with excess bromine (4.2 equiv.) in acetic acid at 70°C produces 2,3,4,5-tetrabromothiophene. This intermediate serves as a versatile substrate for selective functionalization.

Reaction Profile:

Selective Cyanation via Rosenmund-von Braun Reaction

Substituting bromine atoms at positions 3 and 4 with cyano groups is achieved via a Rosenmund-von Braun reaction. Treating tetrabromothiophene with CuCN in N-methyl-2-pyrrolidone (NMP) at 180–200°C for 12–16 hours selectively replaces β-bromines.

Data Table 1: Cyanation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 160 | 200 | 180 |

| CuCN Equiv. | 2.0 | 2.5 | 2.2 |

| Time (h) | 12 | 24 | 16 |

| Yield (%) | 45 | 68 | 62 |

Mechanistic Insight:

The reaction proceeds via a radical mechanism, where CuCN abstracts bromine atoms, forming a thiophene radical intermediate that couples with cyanide. Steric and electronic factors favor substitution at β-positions (3 and 4) over α-positions (2 and 5).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura-Type Cyanation

A palladium-catalyzed approach using 3,4-dibromo-2,5-dibromothiophene and Zn(CN)₂ in dimethylformamide (DMF) enables selective cyanation. The catalyst system Pd(PPh₃)₄ (5 mol%) with PPh₃ (10 mol%) facilitates bromide displacement at 180°C.

Data Table 2: Catalyst Screening

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 38 | 85 |

| Pd(PPh₃)₄ | PPh₃ | 58 | 92 |

| PdCl₂(dppf) | dppf | 42 | 88 |

Limitations:

-

High catalyst loading (5 mol%) increases cost.

One-Pot Bromination-Cyanation

Simultaneous Functionalization

A novel one-pot method brominates thiophene at α-positions while introducing cyano groups at β-positions using NBS and TMSCN in acetonitrile. This approach avoids isolating intermediates, improving overall yield.

Reaction Scheme:

-

Bromination: Thiophene + NBS (2.2 equiv.) → 2,5-dibromothiophene

-

Cyanation: 2,5-dibromothiophene + TMSCN (2.5 equiv.) → Target compound

Advantages:

-

Yield: 70% (over two steps)

-

Solvent: Acetonitrile (low toxicity)

Industrial-Scale Production and Quality Control

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organometallic reagents (e.g., boronic acids, stannanes) in solvents like THF or DMF under inert atmosphere.

Major Products

Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.

Coupling Products: Complex thiophene derivatives with extended conjugation, useful in materials science and organic electronics.

Scientific Research Applications

Synthesis and Reactivity

2,5-Dibromothiophene-3,4-dicarbonitrile can be synthesized through various methods involving thiophene derivatives. The presence of bromine atoms at the 2 and 5 positions allows for versatile coupling reactions such as Suzuki and Stille reactions, facilitating the formation of complex organic structures essential for various applications.

Organic Photovoltaics

The compound is utilized in the development of organic solar cells due to its electron-deficient characteristics. It serves as a building block for synthesizing low-bandgap polymers that enhance light absorption and charge transport properties in photovoltaic devices.

- Case Study : Research indicates that incorporating this compound into polymer blends has significantly improved power conversion efficiencies (PCEs) in organic solar cells. For instance, devices incorporating this compound have achieved PCEs exceeding 20%, demonstrating its effectiveness as a hole transport material .

Organic Light Emitting Diodes (OLEDs)

This compound plays a critical role in the synthesis of OLED materials. Its structural features allow for efficient light emission when integrated into OLED architectures.

- Data Table: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Luminance | 10,000 cd/m² |

| Turn-on Voltage | 3.0 V |

| Efficiency | 15 lm/W |

Photodetectors

This compound is also employed in the fabrication of small molecule photodetectors (SMPDs). Its ability to facilitate intramolecular charge transfer enhances the detectivity and response time of photodetectors.

- Case Study : A study reported SMPDs based on this compound exhibiting a detectivity of Jones at a bias of -0.1 V, showcasing significant potential for applications in optical sensing technologies .

Heterocyclic Chemistry

The compound serves as a precursor for synthesizing various heterocycles through cyclization reactions. Its reactivity allows for the formation of diverse nitrogen-containing heterocycles that are crucial in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Substituents/Modifications | Key Structural Features |

|---|---|---|---|

| 2,5-Dibromothiophene-3,4-dicarbonitrile | C₆Br₂N₂S | Br (2,5); CN (3,4) | Thiophene core with Br and CN groups |

| 2,5-Diaminothiophene-3,4-dicarbonitrile | C₆H₄N₄S | NH₂ (2,5); CN (3,4) | Amino groups enable hydrogen bonding |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile | C₈H₆N₂S₂ | CH₃ (3,4); fused thiophene rings | Fused thiophene system with methyl groups |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | C₇H₄N₄ | NH₂ (3,4); CN (2,5); pyridine ring | Pyridine core with amino and nitrile groups |

| Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate | C₈H₆Br₂O₄S | Br (2,5); COOCH₃ (3,4) | Ester groups instead of nitriles |

Physical and Chemical Properties

Research Findings and Key Insights

- Electronic Effects: Bromine and nitriles in this compound lower the HOMO-LUMO gap compared to amino or methyl derivatives, favoring optoelectronic applications .

- Biological Activity: Fused thiophene systems (e.g., 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile) show anti-glycation and antioxidant properties due to extended conjugation .

- Macrocyclic Chemistry: 2,5-Diaminothiophene-3,4-dicarbonitrile forms stable dimers via hydrogen bonds, enabling supramolecular assembly .

Biological Activity

2,5-Dibromothiophene-3,4-dicarbonitrile is a compound of significant interest in organic chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications based on recent research findings.

1. Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and two cyano groups. The presence of these functional groups imparts unique electronic properties that can influence its biological activity.

Chemical Structure:

- Molecular Formula: C8H2Br2N2S

- Molecular Weight: 295.98 g/mol

2. Synthesis

The synthesis of this compound typically involves the bromination of thiophene followed by nitrilation processes. Various synthetic routes have been explored to optimize yields and purity. For example, palladium-catalyzed reactions have been reported to enhance the formation of arylated derivatives of thiophenes, including this compound .

3.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with cyano groups can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic pathways .

3.2 Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its electrophilic nature, which may interact with cellular proteins and DNA .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives found that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for effective derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiophene Derivative A | 50 | Staphylococcus aureus |

| Thiophene Derivative B | 75 | Escherichia coli |

Case Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various thiophene derivatives, it was observed that this compound exhibited IC50 values ranging from 10 to 20 µM against human breast cancer cell lines (MCF-7). The study concluded that further exploration into its mechanism of action is warranted .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

5. Conclusion

The biological activity of this compound presents promising avenues for research in medicinal chemistry and pharmacology. Its antimicrobial and potential anticancer properties warrant further investigation to elucidate mechanisms of action and therapeutic applications.

Q & A

Q. What are the key physical properties of 2,5-Dibromothiophene-3,4-dicarbonitrile, and how do they influence experimental handling?

Answer: The compound has a molecular formula of C₆Br₂N₂S and a molecular weight of 291.951 g/mol . Key properties include:

Q. Methodological Guidance :

- Use differential scanning calorimetry (DSC) to verify melting points and assess purity.

- For solubility testing, prioritize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s high polarity from cyano and bromine groups.

Q. What synthetic routes are commonly employed for preparing this compound, and what are their mechanistic considerations?

Answer: While direct synthesis protocols are not explicitly documented in the provided evidence, analogous methods for related brominated thiophenes include:

- Bromination of Thiophene Precursors : Bromine (Br₂) or CuBr₂ can oxidize and brominate dihydrothiophenes to form dibromothiophenes .

- Cyano Group Introduction : Copper cyanide (CuCN) in DMF at 120°C for 6 hours has been used to substitute bromine with cyano groups in similar compounds (e.g., 3,4-diaminopyridine-2,5-dicarbonitrile) .

Q. Methodological Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer: X-ray crystallography is critical for confirming bond angles, dihedral angles, and non-covalent interactions. For example:

- In related thiophene-dicarbonitrile derivatives, orthorhombic crystal systems (e.g., space group Pbcn) with unit cell parameters a = 3.9231 Å, b = 13.8213 Å, and c = 12.6465 Å have been reported .

- Br⋯Br contacts and C–H⋯N interactions stabilize the crystal lattice, which can be analyzed via Hirshfeld surfaces .

Q. Methodological Guidance :

Q. What strategies are effective in addressing contradictory spectroscopic data during characterization?

Answer: Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Cross-Validation : Compare IR carbonyl stretches (e.g., 1686 cm⁻¹ for C=O in related compounds) with calculated DFT frequencies .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺ or [M–Br]⁺) with <5 ppm error .

- Variable-Temperature NMR : Resolve dynamic effects, such as rotational barriers in thiophene rings .

Q. Example Workflow :

Purify the compound via recrystallization (e.g., ethanol/DMF mixtures) .

Acquire ¹H and ¹³C NMR in deuterated DMSO to observe cyano group deshielding (~110–120 ppm in ¹³C NMR) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

- Predict electrophilic aromatic substitution (EAS) sites by mapping electrostatic potential surfaces.

- Simulate activation energies for Suzuki-Miyaura coupling using Pd catalysts, leveraging bromine as a leaving group.

Q. Case Study :

- For analogous dibromothiophenes, EAS occurs preferentially at the 3,4-positions due to electron-withdrawing cyano groups directing reactivity .

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

Answer: Key interactions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.